molecular formula C7H11NO3 B15225757 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15225757
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-UHFFFAOYSA-N
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Description

3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound featuring a hydroxyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild reaction conditions and avoids the need for an external oxidant.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on its bicyclic structure. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)

InChI Key

FEWLBWFAAPVAFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

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